N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered interest in the scientific community due to its potential biochemical activities. This compound is part of a class of heteroaromatic compounds known for their diverse applications in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with the 3CL pro, inhibiting its activity . The inhibition of this protease disrupts the replication of the virus, thereby mitigating the infection .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the viral replication pathway of SARS-CoV-2 . By inhibiting the 3CL pro, the compound disrupts this pathway, leading to a decrease in viral replication .
Result of Action
The result of the action of this compound is the inhibition of the 3CL pro, leading to a decrease in SARS-CoV-2 viral replication . This can potentially lead to a decrease in the severity of the infection .
Biochemical Analysis
Biochemical Properties
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been studied for its role in inhibiting the 3-chymotrypsin-like cysteine protease (3CLpro) of the SARS-CoV-2 virus . This enzyme is crucial for viral replication, making it a significant target for antiviral drug development. The compound interacts with the active site of 3CLpro, forming stable complexes that inhibit the enzyme’s activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
This compound has demonstrated significant effects on cellular processes, particularly in the context of viral infections. By inhibiting 3CLpro, the compound effectively disrupts the replication cycle of the SARS-CoV-2 virus, leading to reduced viral load in infected cells . This inhibition also impacts cell signaling pathways associated with viral replication, potentially altering gene expression and cellular metabolism to favor antiviral responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3CLpro. The compound forms hydrogen bonds with key residues in the enzyme’s active site, such as cysteine and histidine, which are essential for the enzyme’s catalytic activity . Additionally, hydrophobic interactions between the compound and the enzyme further stabilize the binding, leading to effective inhibition of the enzyme’s function . This inhibition prevents the cleavage of viral polyproteins, thereby halting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against 3CLpro for extended periods . Prolonged exposure to biological environments may lead to gradual degradation, potentially reducing its efficacy over time . Long-term studies have shown that the compound can have sustained antiviral effects, but its stability and activity may diminish with extended use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and adverse effects such as hepatotoxicity and nephrotoxicity may be observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic pathways lead to the formation of various metabolites, which may have different levels of activity and toxicity compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that mediate its uptake into cells, where it accumulates in the cytoplasm . Additionally, binding proteins within the cell may influence the compound’s localization and distribution, affecting its overall bioavailability and efficacy .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on 3CLpro . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is therefore concentrated in the cytoplasmic environment, where it can effectively interact with its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the formation of the indeno[1,2-d]thiazole core followed by the introduction of the furan and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to maximize yield and minimize costs. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against viral proteases.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide derivatives
Uniqueness
This compound stands out due to its specific structural features that confer unique biochemical properties. Its ability to inhibit viral proteases with high specificity and potency makes it a promising candidate for drug development. Additionally, its structural framework allows for further modifications to enhance its activity and selectivity .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-9-7-13(10(2)21-9)16(20)19-17-18-15-12-6-4-3-5-11(12)8-14(15)22-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWXFUCBMKOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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